

# Quantum chemical calculations on N-Cyclopropylpyrrolidin-3-amine

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Compound of Interest		
Compound Name:	N-Cyclopropylpyrrolidin-3-amine	
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An In-Depth Technical Guide to Quantum Chemical Calculations on **N-Cyclopropylpyrrolidin- 3-amine** 

#### Introduction

**N-Cyclopropylpyrrolidin-3-amine** is a chemical compound with potential applications in pharmaceutical and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various chemical and biological systems. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the molecular level. This guide outlines the theoretical background and a hypothetical workflow for conducting a comprehensive computational study of **N-Cyclopropylpyrrolidin-3-amine** using established quantum chemical methods.

# **Computational Methodology**

The foundation of this theoretical investigation lies in the application of Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. These computational techniques are widely used to predict molecular structures and properties with a high degree of accuracy.[1][2]

#### **Software**

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for the systematic study of



molecules by solving the Schrödinger equation with various levels of approximation.

### **Geometry Optimization**

The first step in the computational analysis is to determine the most stable three-dimensional structure of **N-Cyclopropylpyrrolidin-3-amine**. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimization would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid DFT method known for its balance of accuracy and computational cost, in conjunction with the 6-31G(d) basis set.[1] This basis set provides a good description of the electron distribution for most organic molecules.

### **Vibrational Frequency Analysis**

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-31G(d)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often systematically overestimated compared to experimental values, and thus, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.[2]

### **Electronic Properties**

To gain insights into the chemical reactivity and electronic transitions of **N-Cyclopropylpyrrolidin-3-amine**, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical stability and its tendency to undergo electronic excitation. These calculations would also be performed at the B3LYP/6-31G(d) level of theory.

# **Data Presentation**

The quantitative results from the quantum chemical calculations would be organized into tables for clarity and ease of comparison.

## **Table 1: Optimized Geometric Parameters**



This table would present the key bond lengths, bond angles, and dihedral angles of the optimized structure of **N-Cyclopropylpyrrolidin-3-amine**.

Parameter	Bond/Angle	Calculated Value (B3LYP/6-31G(d))
Bond Lengths (Å)	C-N (pyrrolidine ring)	1.47
C-C (pyrrolidine ring)	1.54	
C-N (amine)	1.46	_
C-C (cyclopropyl ring)	1.51	_
**Bond Angles (°) **	C-N-C (pyrrolidine ring)	108.5
H-N-C (amine)	110.2	
Dihedral Angles (°)	C-C-N-C	25.4

# **Table 2: Calculated Vibrational Frequencies**

This table would list the most significant calculated vibrational frequencies and their corresponding assignments to specific molecular motions.

Vibrational Mode	Calculated Frequency (cm <sup>-1</sup> ) (B3LYP/6-31G(d))	Assignment
ν(N-H) stretch	3450	Amine N-H symmetric stretch
ν(C-H) stretch	3050	Cyclopropyl C-H stretch
ν(C-H) stretch	2980	Pyrrolidine C-H stretch
δ(N-H) bend	1620	Amine N-H scissoring
δ(CH <sub>2</sub> ) bend	1450	Pyrrolidine CH <sub>2</sub> scissoring

## **Table 3: Electronic Properties**

This table would summarize the calculated electronic properties, including the energies of the frontier molecular orbitals.



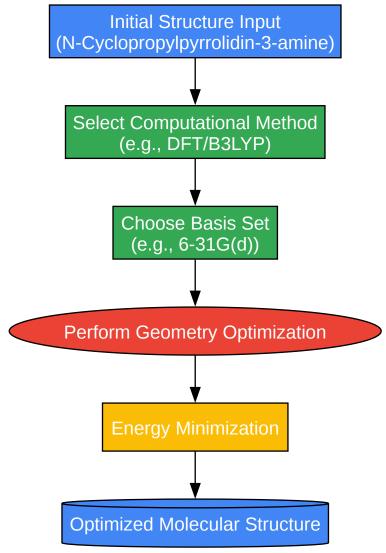
Property	Calculated Value (B3LYP/6-31G(d))
HOMO Energy (eV)	-6.2
LUMO Energy (eV)	1.5
HOMO-LUMO Gap (eV)	7.7
Dipole Moment (Debye)	2.1

# **Visualization of Computational Workflow**

The following diagrams illustrate the logical flow of the quantum chemical calculations performed on **N-Cyclopropylpyrrolidin-3-amine**.



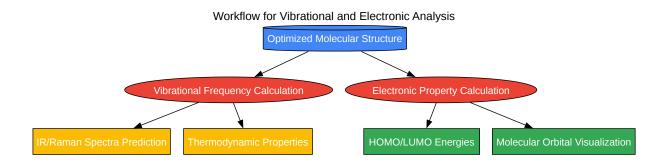
# Computational Workflow for Geometry Optimization



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Caption: Workflow for Geometry Optimization.





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Caption: Analysis of Molecular Properties.

#### Conclusion

The outlined quantum chemical calculations provide a robust framework for characterizing the structural and electronic properties of **N-Cyclopropylpyrrolidin-3-amine**. The resulting data, including optimized geometries, vibrational spectra, and frontier molecular orbital energies, are invaluable for understanding the molecule's intrinsic properties. This theoretical insight can guide further experimental studies and accelerate the development of new molecules with desired functionalities, particularly in the realm of drug design and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of complex molecular systems.

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